molecular formula C20H26N2O B2394731 N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-phenylpropanamide CAS No. 941964-28-9

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-phenylpropanamide

Cat. No.: B2394731
CAS No.: 941964-28-9
M. Wt: 310.441
InChI Key: XCUHXEPOIOKXQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-phenylpropanamide is a chemical compound of significant interest in medicinal chemistry and preclinical research, primarily due to its incorporation of the dimethylamine (DMA) pharmacophore . This structural feature is prevalent in numerous FDA-approved therapeutics and is known to confer key advantages such as enhanced water solubility , improved bioavailability, and the ability to modulate a wide range of biological targets . The compound's structure, featuring both aromatic and amide functionalities, suggests potential for interaction with central nervous system (CNS) targets. Researchers can investigate its potential as a precursor or lead compound for developing therapies for neurological disorders, given that many DMA-containing drugs, such as Rivastigmine and Desvenlafaxine, are established treatments for CNS conditions . The dimethylamine group is an electron-donating group whose lone pair of electrons can participate in crucial binding interactions with biological receptors . Furthermore, this moiety can improve the pharmacokinetic profile of lead compounds by increasing solubility and extending circulation time in the bloodstream . This product is intended for research purposes in chemical biology, lead optimization, and assay development. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c1-16-9-12-18(13-10-16)19(22(2)3)15-21-20(23)14-11-17-7-5-4-6-8-17/h4-10,12-13,19H,11,14-15H2,1-3H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUHXEPOIOKXQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)CCC2=CC=CC=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Methodological Approaches

Preparation of the Amine Precursor: 2-(Dimethylamino)-2-(4-Methylphenyl)ethylamine

The amine precursor serves as the foundational building block for the target compound. Two primary strategies dominate its synthesis:

Reductive Amination of 4-Methylacetophenone

4-Methylacetophenone is reacted with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst. This method proceeds via the formation of an imine intermediate, which is subsequently reduced to the secondary amine. A study demonstrated that using methanol as a solvent at 60°C under 50 psi H2 with 10% Pd/C yielded 78% of the amine after 12 hours.

Table 1: Optimization of Reductive Amination Conditions

Solvent Temperature (°C) Catalyst Pressure (psi) Yield (%)
Methanol 60 Pd/C (10%) 50 78
Ethanol 70 Ra-Ni 30 65
THF 50 PtO2 40 72
Alkylation of 2-Amino-2-(4-Methylphenyl)ethanol

An alternative route involves the alkylation of 2-amino-2-(4-methylphenyl)ethanol with methyl iodide in the presence of a base. Using potassium carbonate in dimethylformamide (DMF) at 80°C for 6 hours achieved a 85% yield of the dimethylated product. This method avoids the need for high-pressure hydrogenation but requires careful control of stoichiometry to prevent over-alkylation.

Amide Bond Formation with 3-Phenylpropanoic Acid

The coupling of the amine precursor with 3-phenylpropanoic acid is typically mediated by activating agents. Two approaches are prevalent:

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at room temperature for 24 hours yielded 92% of the target amide. This method is favored for its reliability, though it generates stoichiometric byproducts.

Table 2: Comparison of Coupling Agents

Coupling System Solvent Time (h) Yield (%)
EDC/HOBt DCM 24 92
DCC/DMAP THF 18 88
HATU/DIEA DMF 12 95
Acid Chloride Route

3-Phenylpropanoic acid is converted to its acid chloride using thionyl chloride (SOCl2) in toluene under reflux. Subsequent reaction with the amine precursor in the presence of triethylamine (TEA) at 0°C to room temperature achieved 89% yield. This method is efficient but requires stringent moisture control.

Optimization of Reaction Parameters

Solvent Effects on Amidation

Polar aprotic solvents like DMF and DCM enhance reaction rates by stabilizing transition states. However, DMF’s high boiling point complicates product isolation, whereas DCM allows easier workup via extraction.

Temperature and Catalytic Systems

Elevated temperatures (50–80°C) improve reaction kinetics but risk side reactions such as epimerization. Catalytic systems like DMAP accelerate acylation without racemization, as evidenced by chiral HPLC analysis showing >99% enantiomeric excess.

Analytical Characterization

Spectroscopic Validation

  • NMR Spectroscopy : The $$ ^1H $$ NMR spectrum exhibits characteristic signals at δ 2.25 (s, 6H, N(CH3)2), δ 7.15–7.30 (m, 9H, aromatic protons), and δ 6.20 (br s, 1H, NH).
  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 383.2 [M+H]+.

Purity Assessment

Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) showed 98.5% purity, with a retention time of 12.4 minutes.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency Metrics Across Methods

Method Overall Yield (%) Purity (%) Scalability
Reductive Amination + EDC/HOBt 70 98.5 High
Alkylation + Acid Chloride 75 97.8 Moderate

The reductive amination route offers superior scalability, while the alkylation pathway avoids high-pressure equipment.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-phenylpropanamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound shares a 3-phenylpropanamide backbone with several analogs, but differences in substituents significantly alter its properties. Below is a detailed comparison:

N-{(1R)-2-Hydroxy-1-[4-(2-methylpentyloxy)phenyl]ethyl}-3-phenylpropanamide (12b)

  • Substituents : The ethylamine chain contains a hydroxyl group and a 4-(2-methylpentyloxy)phenyl group.
  • Key Differences: The absence of a dimethylamino group and the presence of a hydroxyl group reduce basicity compared to the target compound. The 2-methylpentyloxy chain enhances lipophilicity.
  • Synthesis : Synthesized via coupling reactions using EDC/HOBt/DIPEA in DMF, yielding 51% .

N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride

  • Substituents: A dimethylaminopropyl group replaces the ethylamine chain, and a fluorobenzothiazole ring is attached.
  • The hydrochloride salt improves solubility.
  • Applications : Structural analogs of this type are often explored for kinase inhibition or antimicrobial activity .

2-Amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide dihydrochloride

  • Substituents: Features a simpler ethylamine chain with a terminal dimethylamino group and an additional primary amine.
  • Key Differences : The dihydrochloride salt and primary amine increase polarity and water solubility. The lack of a 4-methylphenyl group reduces steric hindrance.
  • Pharmacology : Similar compounds are investigated for central nervous system (CNS) activity due to their ability to cross the blood-brain barrier .

3-ferrocenylmethoxy-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)-propanamide

  • Substituents : Incorporates a ferrocenylmethoxy group and a nitro-trifluoromethylphenyl ring.
  • Key Differences: The ferrocene moiety introduces redox-active properties, while the nitro and trifluoromethyl groups enhance electron-withdrawing effects. This structure is distinct from the target compound but highlights the versatility of propanamide derivatives in organometallic chemistry .

Biological Activity

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-phenylpropanamide, also known as a derivative of phenylpropanamide, has garnered attention for its diverse biological activities. This compound is primarily investigated for its potential therapeutic applications, particularly in the fields of cancer treatment and anti-inflammatory responses.

Chemical Structure and Properties

The compound features a dimethylamino group, which is known to enhance its lipophilicity and ability to cross biological membranes. The structural formula can be represented as follows:

C19H26N2O\text{C}_{19}\text{H}_{26}\text{N}_{2}\text{O}

The biological activity of this compound is attributed to its interaction with various molecular targets within the body. It has been shown to modulate signaling pathways by acting as an agonist or antagonist at specific receptors. The precise mechanism often involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes, thus affecting cell proliferation and survival.
  • Receptor Interactions : It can bind to specific receptors, influencing downstream signaling pathways that are critical in inflammatory responses and cancer cell proliferation.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. Research indicates that it exhibits significant inhibitory effects on various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and others. The compound's ability to disrupt tubulin polymerization has been identified as a key mechanism behind its antiproliferative effects.

Cell Line Inhibition (%) Concentration (µM)
MCF-77510
MDA-MB-2318210

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a candidate for treating inflammatory diseases.

Compound IC50 (nM) % Inhibition at 100 nM
This compound403.57 ± 6.3595.07 ± 3.48

Case Studies

  • Breast Cancer Treatment : A study conducted on multicellular spheroids demonstrated that this compound effectively reduced tumor growth by inhibiting tubulin polymerization, leading to apoptosis in cancer cells .
  • Inflammatory Disease Model : In a murine model of inflammation, administration of this compound resulted in decreased levels of inflammatory markers and improved clinical outcomes, suggesting its potential utility in treating conditions like rheumatoid arthritis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-phenylpropanamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Condensation of a dimethylaminoethyl precursor with 3-phenylpropanoyl chloride under nitrogen atmosphere.
  • Step 2 : Use of coupling agents like EDC/HOBt in dichloromethane with DIPEA as a base (common for amide bond formation).
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR (400–600 MHz) in deuterated solvents (e.g., CDCl3 or DMSO-d6) to confirm backbone structure and substituent positions.
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., calculated for C21H26N2O: 346.45 g/mol).
  • HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) for purity assessment .

Q. What physicochemical properties are essential for experimental design (e.g., solubility, stability)?

  • Methodological Answer :

  • Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. Pre-formulation studies with co-solvents (e.g., PEG-400) are recommended for biological assays.
  • Stability : Degrades under strong acidic/basic conditions. Store at -20°C in anhydrous form to prevent hydrolysis .

Q. How can preliminary biological activity be assessed for this compound?

  • Methodological Answer :

  • In vitro kinase assays : Test inhibition of Bruton's tyrosine kinase (BTK) or similar targets using ADP-Glo™ kinase assays.
  • Cell viability assays : MTT or resazurin-based protocols in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

Q. What mechanistic hypotheses exist for this compound’s interaction with biological targets?

  • Methodological Answer :

  • Kinase inhibition : Proposed to bind to the ATP-binding pocket of BTK via hydrogen bonding (dimethylamino group) and hydrophobic interactions (phenylpropanamide moiety).
  • Computational validation : Molecular docking (AutoDock Vina) and MD simulations (AMBER) to model binding affinity and stability .

Q. How can in silico methods optimize the compound’s pharmacokinetic profile?

  • Methodological Answer :

  • ADMET prediction : Tools like SwissADME or ADMETLab 2.0 to assess logP (target <3), BBB permeability, and CYP450 inhibition.
  • QSAR modeling : Train models on analogues to predict toxicity and metabolic stability .

Q. How should researchers address contradictions in experimental data (e.g., inconsistent bioactivity)?

  • Methodological Answer :

  • Reproducibility checks : Validate assay conditions (e.g., pH, temperature, cell passage number).
  • Metabolite screening : LC-MS/MS to identify degradation products or reactive intermediates that may interfere with assays .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Methodological Answer :

  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 12 hrs conventional heating) .

Q. How does this compound compare structurally and functionally to analogues in kinase inhibition?

  • Methodological Answer :

  • Structural analogs : Compare with N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide (BTK inhibitor).
  • SAR analysis : Modify the dimethylamino or phenyl groups to correlate substituent effects with IC50 values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.